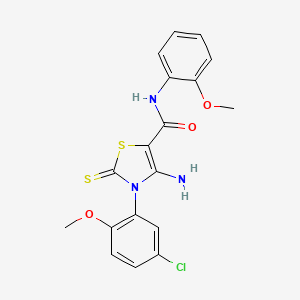![molecular formula C16H11ClN4O2S B6562123 8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-78-8](/img/structure/B6562123.png)
8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, or 8-Chloro-2-MPAQ, is a synthetic molecule created for use in scientific research and laboratory experiments. It is a member of the quinazoline family of compounds, which are known for their ability to bind to certain proteins and receptors in the body. 8-Chloro-2-MPAQ has been studied for its potential to act as an inhibitor of certain enzymatic pathways, making it a valuable tool in the study of biochemical pathways and physiological effects.
科学研究应用
8-Chloro-2-MPAQ has been studied for its potential to act as an inhibitor of certain enzymatic pathways, making it a valuable tool in the study of biochemical pathways and physiological effects. For example, 8-Chloro-2-MPAQ has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 8-Chloro-2-MPAQ has also been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. In addition, 8-Chloro-2-MPAQ has been studied for its potential to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
作用机制
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH increase caused by the conversion of urea to ammonia and carbon dioxide . This can potentially inhibit the survival of certain bacteria such as Helicobacter pylori, which rely on this pH increase .
Action Environment
实验室实验的优点和局限性
The advantages of using 8-Chloro-2-MPAQ in laboratory experiments include its cost-effectiveness, its ability to bind to certain proteins and receptors, and its potential to act as an inhibitor of certain enzymatic pathways. The limitations of using 8-Chloro-2-MPAQ in laboratory experiments include its lack of full understanding of its biochemical and physiological effects, its lack of full understanding of its mechanism of action, and its potential to cause side effects in certain individuals.
未来方向
The future directions for 8-Chloro-2-MPAQ research include further studies into its biochemical and physiological effects, its mechanism of action, and its potential to act as an inhibitor of certain enzymatic pathways. Additional research could also focus on its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Furthermore, further research could focus on its potential to be used as a therapeutic agent in certain diseases and conditions. Finally, future research could focus on its potential to be used in the development of new drugs and treatments.
合成方法
The synthesis of 8-Chloro-2-MPAQ begins with the reaction of 2-methoxyphenyl-amine and chloroacetyl chloride in the presence of an organic base such as pyridine. This reaction produces a chloroacetamide intermediate, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form 8-Chloro-2-MPAQ. This synthesis method has been found to be efficient and cost-effective, making it a popular choice for researchers.
属性
IUPAC Name |
8-chloro-2-(2-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-23-13-5-3-2-4-11(13)18-15-20-21-14(22)10-7-6-9(17)8-12(10)19-16(21)24-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIBAOOVFWFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(2-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6562044.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6562050.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6562058.png)
![4-chloro-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6562060.png)
![4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6562063.png)
![3-[(2-methoxyphenyl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6562074.png)
![N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6562090.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6562091.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6562093.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562095.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562097.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6562099.png)
![N-cyclopropyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562102.png)

